molecular formula C12H19N3O2 B8110843 3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane

3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane

Cat. No.: B8110843
M. Wt: 237.30 g/mol
InChI Key: DLQBTNVICVZLOG-UHFFFAOYSA-N
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Description

3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[46]undecane is a complex organic compound featuring an imidazole ring, a spirocyclic structure, and multiple oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the construction of the spirocyclic framework. Key reagents and conditions include:

  • Imidazole derivatives: These are often used as starting materials.

  • Alkylation reactions: To introduce the appropriate alkyl groups.

  • Cyclization reactions: To form the spirocyclic structure.

  • Oxygenation reactions: To incorporate oxygen atoms into the structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

  • Substituents: Various alkyl or aryl halides for substitution reactions.

Major Products Formed:

  • Oxidation products: Various hydroxylated or carboxylated derivatives.

  • Reduction products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its structural similarity to biological molecules may make it useful in studying biological processes.

  • Medicine: It could serve as a precursor for pharmaceuticals or as a tool in drug discovery.

  • Industry: Its unique properties may be exploited in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in a pharmaceutical context, it might interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing the imidazole ring.

  • Spirocyclic compounds: Other spirocyclic structures with different substituents.

  • Oxygen-containing compounds: Other molecules with multiple oxygen atoms.

Uniqueness: 3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane stands out due to its combination of an imidazole ring, spirocyclic structure, and multiple oxygen atoms, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-1,10-dioxa-7-azaspiro[4.6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-15(10-14-1)6-11-5-12(17-7-11)8-13-2-4-16-9-12/h1,3,10-11,13H,2,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQBTNVICVZLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CC(CO2)CN3C=CN=C3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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